molecular formula C11H13BrFNO B1391743 4-bromo-3-fluoro-N-(2-methylpropyl)benzamide CAS No. 1250671-65-8

4-bromo-3-fluoro-N-(2-methylpropyl)benzamide

Cat. No. B1391743
M. Wt: 274.13 g/mol
InChI Key: SRNIDWRYUBXUDR-UHFFFAOYSA-N
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Description

“4-bromo-3-fluoro-N-(2-methylpropyl)benzamide” is a chemical compound with the molecular formula C11H13BrFNO . It has a molecular weight of 274.13 .


Molecular Structure Analysis

The molecular structure of “4-bromo-3-fluoro-N-(2-methylpropyl)benzamide” consists of a benzene ring substituted with bromo, fluoro, and N-(2-methylpropyl)benzamide groups . The exact 3D structure could not be found in the available resources.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 309.3±32.0 °C at 760 mmHg . The compound has a molar refractivity of 56.8±0.3 cm3 . It has a polar surface area of 29 Å2 .

Scientific Research Applications

1. Dopamine D-2 Receptor Antagonists

Research by Högberg et al. (1991) investigated substituted benzamides, including variants similar to 4-bromo-3-fluoro-N-(2-methylpropyl)benzamide, as dopamine D-2 receptor antagonists. They found that specific substitution patterns on benzamides significantly impacted their potency, highlighting their potential use in the development of antipsychotic agents and radioligands for imaging studies (Högberg et al., 1991).

2. Crystal Structure Analysis

The work of Suchetan et al. (2016) explored the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, related to 4-bromo-3-fluoro-N-(2-methylpropyl)benzamide. Their analysis provides valuable insight into the molecular configuration and potential applications in material science and drug design (Suchetan et al., 2016).

3. Filaricidal Activity

Denham and Fitzsimons (1983) studied the activity of halogen-substituted benzamide analogs against Brugia pahangi, a parasite causing filariasis. They discovered that specific fluoro analogs of benzamide demonstrated greater activity than the parent compound, indicating potential in antiparasitic drug development (Denham & Fitzsimons, 1983).

4. Metal Complex Synthesis

Binzet et al. (2009) conducted a study on the synthesis and characterization of metal complexes using derivatives of 4-bromo-N-(di-R-carbamothioyl)benzamide. This research contributes to understanding the applications of such compounds in coordination chemistry and potential catalytic processes (Binzet et al., 2009).

5. Serotonin 5-HT2 Receptor Imaging

Mertens et al. (1994) explored the radiosynthesis of compounds including 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide. Their findings are significant for the development of imaging tracers for serotonin 5-HT2 receptors, which can be used in various neurological and psychiatric studies (Mertens et al., 1994).

properties

IUPAC Name

4-bromo-3-fluoro-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIDWRYUBXUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-fluoro-N-(2-methylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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